4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid
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Overview
Description
4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid is a complex organic compound that features a cyano group, a morpholine ring, and a benzoic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Related compounds, such as indole derivatives, have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been associated with a variety of biological activities, suggesting potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-(morpholin-4-yl)benzaldehyde with cyanoacetic acid under basic conditions to form the intermediate 2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. This intermediate is then reacted with 4-aminobenzoic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-{2-Cyano-3-[4-(piperidin-4-yl)phenyl]prop-2-enamido}benzoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
4-{2-Cyano-3-[4-(pyrrolidin-4-yl)phenyl]prop-2-enamido}benzoic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid distinguishes it from similar compounds
Properties
IUPAC Name |
4-[[2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c22-14-17(20(25)23-18-5-3-16(4-6-18)21(26)27)13-15-1-7-19(8-2-15)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGZDAQNDPKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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